molecular formula C6H4ClN5 B1602808 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine CAS No. 135948-75-3

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine

Cat. No. B1602808
M. Wt: 181.58 g/mol
InChI Key: CNKRSOSVASHQSV-UHFFFAOYSA-N
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Description

“4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” is established by NMR and MS analysis . The 1,2,4-triazole ring is a key structural component in this compound .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” are complex and involve multiple steps. The synthesis of these compounds often involves multistep synthetic routes .

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. These compounds are synthesized through the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, leading to the creation of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines required for biological screening (Dave & Shah, 2002).

Diverse Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are significant in both agriculture and medicinal chemistry, displaying antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The development of TPs has been a subject of continuous research, highlighting the importance of this nucleus in scientific applications (Pinheiro et al., 2020).

Physiological Research Tool

4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives have been increasingly used as plant growth retardants in physiological research. These compounds, belonging to groups such as norbornanodiazetine, triazole, and pyrimidine, inhibit specific cytochrome P-450 dependent monooxygenases. This inhibition provides valuable insights into the regulation of terpenoid metabolism, which is closely related to the biosynthesis of phytohormones and sterols, affecting cell division, cell elongation, and senescence (Grossmann, 1990).

Safety And Hazards

The safety of “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” and similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRSOSVASHQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597483
Record name 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine

CAS RN

135948-75-3
Record name 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloropyrimidine (5.96 g, 40 mmol), 1H-1,2,4-triazole (1.381 g, 20.00 mmol), and cesium carbonate (13.03 g, 40.0 mmol) was stirred in DMF (25 mL) at room temperature for 16 h. The reaction was diluted with 100 mL water and extracted with EtOAc. The combined organic extracts were concentrated and purified by flash chromatography on a 160 g silica gel cartridge with 25 to 50% EtOAc in hexane to yield 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (2.78 g, 38% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 9.21 (1H, s), 8.87 (1H, s), 8.15 (1H, s), 7.91 (1H, s). LCMS: RT=0.68 min, MH+=182.1.
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5.96 g
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25 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.